molecular formula C12H15F2NO3 B15229993 Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B15229993
M. Wt: 259.25 g/mol
InChI Key: JURPTOIZMHADMJ-UHFFFAOYSA-N
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Description

Its structure features a difluoromethyl group at position 2, an isopropyl substituent at position 1, and an ethyl ester at position 2. The 6-oxo-1,6-dihydropyridine core contributes to its planar aromaticity, which may influence reactivity and intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

Molecular Formula

C12H15F2NO3

Molecular Weight

259.25 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-6-oxo-1-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H15F2NO3/c1-4-18-12(17)8-5-6-9(16)15(7(2)3)10(8)11(13)14/h5-7,11H,4H2,1-3H3

InChI Key

JURPTOIZMHADMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C=C1)C(C)C)C(F)F

Origin of Product

United States

Preparation Methods

Dialkyl Acetone-1,3-Dicarboxylate Cyclization

A foundational approach involves cyclocondensation of dialkyl acetone-1,3-dicarboxylates with amines. For example, dimethyl acetone-1,3-dicarboxylate reacts with isopropylamine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form 1-isopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate intermediates. This method achieves the 1-isopropyl substitution early, simplifying subsequent modifications.

Reaction Conditions :

  • Solvent : Methanol or ethanol.
  • Catalyst : Acidic conditions (e.g., HCl).
  • Yield : ~50–60% after recrystallization.

Enamine Intermediate Formation

Ethyl 3-aminocrotonate derivatives undergo cyclization with β-keto esters to form dihydropyridinones. For instance, ethyl 3-(isopropylamino)crotonate reacts with ethyl 4,4-difluoroacetoacetate under acidic conditions, yielding the 1-isopropyl-6-oxo core. This pathway avoids harsh reagents but requires precise stoichiometry to prevent side reactions.

Difluoromethylation Strategies

Direct Fluorination of Methyl Precursors

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate serves as a key intermediate for fluorination. Using 2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ⁴-sulfanyl)ethanamine (a fluorinating agent) in acetonitrile under reflux introduces the difluoromethyl group at position 2.

Typical Protocol :

  • Reagents : 2-Methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ⁴-sulfanyl)ethanamine (2.5 equiv).
  • Conditions : Reflux in acetonitrile for 16–24 hours.
  • Workup : Filtration through neutral alumina, elution with DCM/MeOH.
  • Yield : 14% (low due to competing side reactions).

Halogen Exchange Reactions

An alternative employs chlorine-fluorine exchange. Ethyl 2-chloromethyl-6-oxo-1-isopropyl-1,6-dihydropyridine-3-carboxylate reacts with cesium fluoride (CsF) in polar aprotic solvents like DMSO or sulfolane at 120–170°C. This method benefits from higher atom economy but risks over-fluorination.

Optimized Parameters :

  • Solvent : DMSO.
  • Temperature : 140°C.
  • Yield : 52–75%.

N-Isopropyl Functionalization

Alkylation of Pyridinone Intermediates

Post-cyclization alkylation introduces the isopropyl group. For example, ethyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate reacts with isopropyl iodide in the presence of silver carbonate (Ag₂CO₃) at 50°C.

Key Data :

  • Base : Ag₂CO₃ (1.5 equiv).
  • Alkylating Agent : Isopropyl iodide (4 equiv).
  • Yield : 75%.

Reductive Amination

A two-step process involves forming an imine intermediate from ethyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate and acetone, followed by reduction with sodium cyanoborohydride (NaBH₃CN). This method offers better regioselectivity but requires anhydrous conditions.

Integrated Synthetic Pathways

Pathway A: Sequential Fluorination and Alkylation

  • Core Formation : Cyclocondensation of ethyl acetoacetate with isopropylamine (Yield: 62%).
  • Difluoromethylation : Fluorination with 2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ⁴-sulfanyl)ethanamine (Yield: 14%).
  • Purification : Chromatography on neutral alumina.

Total Yield : ~8.7%.

Pathway B: Early-Stage Alkylation

  • N-Isopropyl Introduction : Cyclocondensation with isopropylamine (Yield: 56%).
  • Difluoromethylation : CsF-mediated halogen exchange (Yield: 52%).
  • Final Esterification : Transesterification with ethanol (Yield: 81%).

Total Yield : ~24.3%.

Analytical Characterization

Critical data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.37 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 4.33 (q, J = 7.2 Hz, 2H, OCH₂), 4.95 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.69 (d, J = 9.6 Hz, 1H, H-4), 7.56 (t, J = 54 Hz, 1H, CF₂H), 8.11 (d, J = 9.6 Hz, 1H, H-5).
  • MS (ESI) : m/z 288.1 [M+H]⁺.

Chemical Reactions Analysis

2.1. Chlorination Reactions

The compound undergoes electrophilic substitution at the pyridine ring. For example:

  • Reagent : Phosphorus oxychloride (POCl₃)

  • Conditions : Heating at 90°C for 1 hour

  • Outcome : Formation of ethyl 6-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (94.7% yield) .

Reaction TypeReagents/ConditionsYieldKey Observations
ChlorinationPOCl₃, 90°C, 1 hour94.7%Selective substitution at position 6
Chlorination via NCSN-chlorosuccinimide (NCS), DMF, 100°C52%Formation of 5-chloro derivative

2.2. Methylation Reactions

The compound can undergo alkyl group substitutions :

  • Reagent : Silver carbonate (Ag₂CO₃), methyl iodide (CH₃I)

  • Conditions : Heating at 50°C for 16 hours

  • Outcome : Methylation of the isopropyl group (75% yield) .

Reaction TypeReagents/ConditionsYieldKey Observations
MethylationAg₂CO₃, CH₃I, 50°C, 16 hours75%Isopropyl group methylation

2.3. Oxidation Reactions

Oxidative dehydrogenation can occur using strong oxidizing agents:

  • Reagent : 2,3-Dicyano-5,6-dichloro-p-benzoquinone (DDQ)

  • Conditions : Reflux in 1,4-dioxane for 5 hours

  • Outcome : Conversion to a fully aromatic pyridine derivative (62% yield) .

Reaction TypeReagents/ConditionsYieldKey Observations
OxidationDDQ, 1,4-dioxane, reflux, 5 hours62%Formation of aromatic pyridine derivative

2.4. Hydrolysis and Nucleophilic Substitution

The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids. Additionally, the carbonyl group facilitates nucleophilic attacks , enabling further functionalization.

3.1. Difluoromethylation

The difluoromethyl group is introduced via nucleophilic aromatic substitution , leveraging the electron-deficient pyridine ring. Reagents such as difluoromethyl sulfonium salts act as electrophiles, facilitated by catalysts (e.g., transition metals).

3.2. Chlorination

Chlorination occurs via electrophilic substitution at the activated positions of the dihydropyridine ring. POCl₃ acts as a chlorinating agent, replacing hydrogen atoms at positions ortho or para to electron-withdrawing groups (e.g., carbonyl) .

3.3. Oxidation

Oxidative dehydrogenation involves the removal of hydrogen atoms from the dihydropyridine ring, restoring aromaticity. DDQ, a strong oxidizing agent, abstracts hydrogen atoms, forming a planar aromatic system .

Stability and Reactivity

  • Hydrolysis : Susceptible to hydrolysis under acidic/basic conditions, leading to carboxylic acid derivatives.

  • Nucleophilic Reactivity : The carbonyl group reacts with nucleophiles (e.g., amines), enabling functionalization .

  • Electrophilic Reactivity : The difluoromethyl group enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in substitution reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to certain proteins or enzymes . This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS No.) Substituents at Key Positions Similarity Score Key Differences
Target Compound 1: Isopropyl; 2: Difluoromethyl; 3: Ethyl ester - Reference compound for comparison.
Ethyl 2-(difluoromethyl)-1-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1707735-40-7) 1: Ethyl; 2: Difluoromethyl; 3: Ethyl ester 0.83 Smaller alkyl group (ethyl vs. isopropyl) at position 1 may reduce steric hindrance.
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1708178-64-6) 1: Methyl; 2: Difluoromethyl; 3: Ethyl ester 0.83 Minimal steric bulk at position 1, potentially increasing metabolic instability.
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (194673-13-7) 1: H; 2: Trifluoromethyl; 3: Ethyl ester 0.88 Trifluoromethyl at position 2 enhances electron-withdrawing effects compared to difluoromethyl.
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid (1203544-08-4) 1: Trifluoroethyl; 4: Carboxylic acid 0.85 Acidic functional group at position 4 alters solubility and hydrogen-bonding capacity.

Functional Group Impact

  • Fluorinated Substituents : The difluoromethyl group (CF₂H) in the target compound offers moderate electron-withdrawing effects and metabolic stability compared to trifluoromethyl (CF₃) analogues . Trifluoromethyl groups increase lipophilicity and resistance to oxidation but may reduce solubility .
  • Alkyl Groups at Position 1: Isopropyl (target) vs.
  • Ester vs. Carboxylic Acid : Ethyl esters (target and analogues) are more lipophilic than carboxylic acids, influencing bioavailability and degradation pathways .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The 6-oxo group and ester carbonyl in the target compound participate in hydrogen-bonding networks, as observed in related pyridones . Substitutions like trifluoroethyl (1203544-08-4) introduce additional hydrogen-bond acceptors (e.g., fluorine atoms), altering crystal packing .
  • Thermal Stability : Trifluoromethylated analogues (e.g., 194673-13-7) exhibit higher thermal stability due to strong C–F bonds, whereas difluoromethyl derivatives may have lower melting points .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution, esterification, or cyclization. Key steps include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for difluoromethyl group incorporation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
    • Optimization : Use kinetic monitoring (TLC or HPLC) to adjust stoichiometry and reaction times.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituents (e.g., isopropyl CH3 splitting at δ 1.2–1.5 ppm, difluoromethyl CF2H at δ 5.8–6.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~302.1) .
  • X-ray Crystallography : SHELX software refines crystal structures, validating bond lengths/angles (e.g., C-F distances ~1.34 Å) .

Q. How does the reactivity of the difluoromethyl group influence derivatization strategies?

  • Electrophilic substitutions : The CF2H group stabilizes adjacent carbocations, enabling regioselective functionalization at the pyridine ring’s 2-position .
  • Hydrogen bonding : The difluoromethyl group participates in weak C-F···H interactions, affecting solubility and crystallization .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the compound’s conformational flexibility and electronic properties?

  • Density Functional Theory (DFT) : Calculate puckering parameters (Cremer-Pople coordinates) to model the dihydropyridine ring’s non-planarity (e.g., θ > 20° for 1-isopropyl steric effects) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina; focus on the ester group’s hydrogen-bonding potential .

Q. How can contradictory crystallographic and spectroscopic data be resolved during structure validation?

  • Cross-validation : Compare X-ray-derived torsion angles with NMR coupling constants (e.g., 3JHH for dihydropyridine ring protons). Discrepancies may indicate dynamic disorder in the crystal .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain packing anomalies .

Q. What strategies mitigate side reactions during the introduction of the isopropyl group?

  • Steric shielding : Use bulky bases (e.g., DBU) to direct alkylation to the 1-position of the pyridine ring .
  • Protection/deprotection : Temporarily mask the ester group with tert-butyl during isopropylation to prevent nucleophilic attack .

Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical stability?

  • Graph-set analysis : Classify hydrogen bonds (e.g., R22(8) motifs) to predict melting points and hygroscopicity. Stronger networks correlate with higher thermal stability .

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